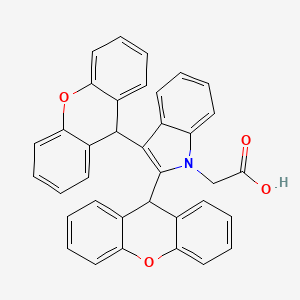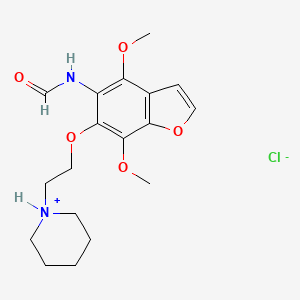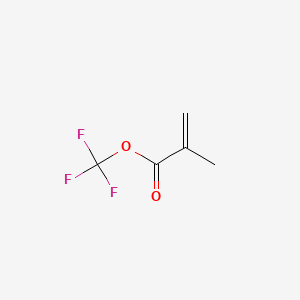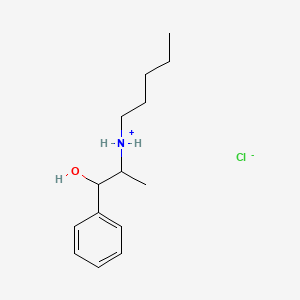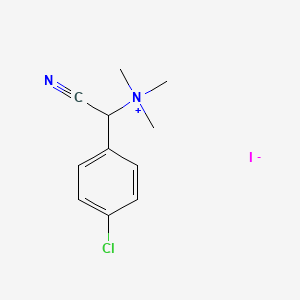
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide is a quaternary ammonium compound that features a benzyl group substituted with a chlorine atom at the para position and a cyano group at the alpha position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide typically involves the reaction of p-chlorobenzyl chloride with trimethylamine, followed by the introduction of a cyano group. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Phase-transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The key steps include:
Reaction of p-chlorobenzyl chloride with trimethylamine: This step forms the quaternary ammonium salt.
Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Análisis De Reacciones Químicas
Types of Reactions
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The cyano group can be reduced to primary amines, while the benzyl group can undergo oxidation to form benzaldehyde derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Primary Amines: From the reduction of the cyano group.
Benzaldehyde Derivatives: From the oxidation of the benzyl group.
Coupled Products: From cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide is used as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules. It is also employed in phase-transfer catalysis and as a reagent in various coupling reactions.
Biology and Medicine
In biological research, this compound can be used to study the effects of quaternary ammonium compounds on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate makes it valuable in the synthesis of various end products.
Mecanismo De Acción
The mechanism of action of (p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide involves its interaction with nucleophiles and electrophiles. The quaternary ammonium group acts as an electrophilic center, making it susceptible to nucleophilic attack. The cyano group can participate in various reactions, including reduction and coupling, to form different products.
Comparación Con Compuestos Similares
Similar Compounds
Benzyltrimethylammonium iodide: Lacks the cyano and chloro substituents.
(p-Methyl-alpha-cyanobenzyl)trimethylammonium iodide: Contains a methyl group instead of a chlorine atom.
(p-Chloro-alpha-cyanobenzyl)triethylammonium iodide: Has ethyl groups instead of methyl groups on the ammonium center.
Uniqueness
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide is unique due to the presence of both the cyano and chloro substituents, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
73663-99-7 |
|---|---|
Fórmula molecular |
C11H14ClIN2 |
Peso molecular |
336.60 g/mol |
Nombre IUPAC |
[(4-chlorophenyl)-cyanomethyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H14ClN2.HI/c1-14(2,3)11(8-13)9-4-6-10(12)7-5-9;/h4-7,11H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
DJNRVNNKRWXXHV-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C(C#N)C1=CC=C(C=C1)Cl.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
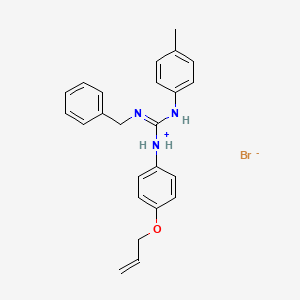
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)

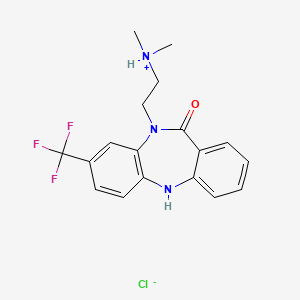
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
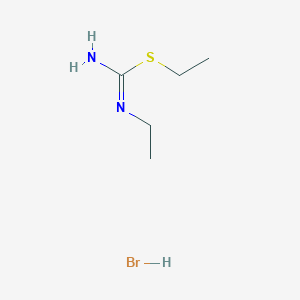
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
